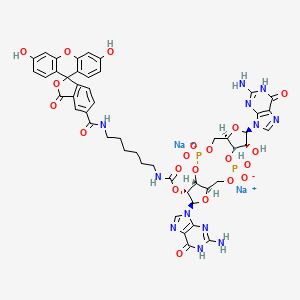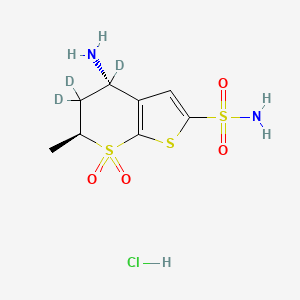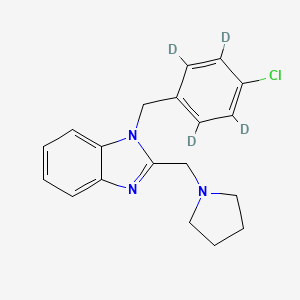
2'-Fluo-AHC-c-di-GMP (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluo-AHC-c-di-GMP (sodium) is a multifunctional dye used extensively in biological experiments. It is a fluorescent analogue of the bacterial second messenger cyclic diguanosine monophosphate (c-di-GMP). This compound is particularly valuable for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Métodos De Preparación
The synthesis of 2’-Fluo-AHC-c-di-GMP (sodium) involves conjugating a fluoresceinyl group to one of the 2’-hydroxy groups of cyclic diguanosine monophosphate via a 9-atom spacer. The detailed synthetic steps include the use of various reagents and conditions such as 1H-tetrazole, iodine, pyridine, dichloromethane, and aqueous ammonia . Industrial production methods typically involve similar synthetic routes but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
2’-Fluo-AHC-c-di-GMP (sodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like iodine.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium sulfide are often used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2’-Fluo-AHC-c-di-GMP (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reactions.
Biology: Helps in observing and analyzing cell structures, tracking biomolecules, and evaluating cell functions.
Medicine: Used in diagnostic applications to detect biomolecules and study tissue pathology.
Industry: Employed in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells
Mecanismo De Acción
The mechanism of action of 2’-Fluo-AHC-c-di-GMP (sodium) involves its ability to fluoresce when excited by light at a specific wavelength (λ exc 494 nm) and emit light at another wavelength (λ em 517 nm). This fluorescence allows researchers to track and observe various biological processes. The dye is conjugated via a 9-atom spacer to one of the 2’-hydroxy groups, which facilitates its incorporation into biological systems .
Comparación Con Compuestos Similares
2’-Fluo-AHC-c-di-GMP (sodium) is unique due to its specific fluorescent properties and its ability to be used in a wide range of applications. Similar compounds include:
Cyclic diguanosine monophosphate (c-di-GMP): The parent compound without the fluorescent modification.
Other fluorescent dyes: Such as fluorescein and rhodamine, which are used for similar purposes but may have different excitation and emission wavelengths
These similar compounds highlight the versatility and uniqueness of 2’-Fluo-AHC-c-di-GMP (sodium) in scientific research.
Propiedades
Fórmula molecular |
C48H46N12Na2O21P2 |
|---|---|
Peso molecular |
1234.9 g/mol |
Nombre IUPAC |
disodium;[(1S,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(2-amino-6-oxo-1H-purin-9-yl)-18-hydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-9-yl] N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexyl]carbamate |
InChI |
InChI=1S/C48H48N12O21P2.2Na/c49-45-55-37-31(40(65)57-45)53-18-59(37)42-33(63)34-29(76-42)16-73-83(71,72)81-35-30(17-74-82(69,70)80-34)77-43(60-19-54-32-38(60)56-46(50)58-41(32)66)36(35)78-47(68)52-12-4-2-1-3-11-51-39(64)20-5-8-24-23(13-20)44(67)79-48(24)25-9-6-21(61)14-27(25)75-28-15-22(62)7-10-26(28)48;;/h5-10,13-15,18-19,29-30,33-36,42-43,61-63H,1-4,11-12,16-17H2,(H,51,64)(H,52,68)(H,69,70)(H,71,72)(H3,49,55,57,65)(H3,50,56,58,66);;/q;2*+1/p-2/t29-,30-,33-,34-,35-,36-,42-,43-;;/m1../s1 |
Clave InChI |
QYUUGROCOBLPQW-ZXIRLDLASA-L |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide](/img/structure/B12369494.png)

![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)
![(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B12369523.png)



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B12369570.png)
![(1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B12369571.png)
